5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole
CAS No.: 1429418-42-7
Cat. No.: VC15746721
Molecular Formula: C6H8ClFN2
Molecular Weight: 162.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1429418-42-7 |
|---|---|
| Molecular Formula | C6H8ClFN2 |
| Molecular Weight | 162.59 g/mol |
| IUPAC Name | 5-(chloromethyl)-1-(2-fluoroethyl)pyrazole |
| Standard InChI | InChI=1S/C6H8ClFN2/c7-5-6-1-3-9-10(6)4-2-8/h1,3H,2,4-5H2 |
| Standard InChI Key | ZYWKBWQDIYVBDD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N(N=C1)CCF)CCl |
Introduction
Chemical Identity and Structural Characteristics
5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its molecular formula, C₆H₈ClFN₂, corresponds to a molecular weight of 162.59 g/mol . The compound’s structure is defined by two key functional groups:
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A chloromethyl (-CH₂Cl) group at the 5-position, which confers electrophilic reactivity.
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A 2-fluoroethyl (-CH₂CH₂F) group at the 1-position, introducing fluorinated characteristics that may enhance metabolic stability and lipophilicity .
The compound’s SMILES notation (C1=C(N(N=C1)CCF)CCl) and InChIKey (ZYWKBWQDIYVBDD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈ClFN₂ | |
| Molecular Weight | 162.59 g/mol | |
| SMILES | C1=C(N(N=C1)CCF)CCl | |
| InChIKey | ZYWKBWQDIYVBDD-UHFFFAOYSA-N | |
| CAS Registry Number | 1429418-42-7 |
Synthesis and Analytical Characterization
Purification and Characterization
Post-synthesis purification often employs column chromatography or recrystallization. Analytical confirmation relies on:
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Nuclear Magnetic Resonance (NMR): To verify substituent positions and ring structure.
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Mass Spectrometry (MS): For molecular weight validation and fragment analysis.
Chemical Reactivity and Derivative Formation
The compound’s reactivity is dominated by its functional groups:
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Chloromethyl Group: Susceptible to nucleophilic substitution (e.g., with amines or thiols) to form secondary amines or sulfides.
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Fluoroethyl Group: Electron-withdrawing effects may modulate ring electronics, influencing regioselectivity in further reactions .
Functionalization Strategies
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Alkylation/Acylation: The chloromethyl group can undergo alkylation to introduce longer carbon chains.
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may modify the pyrazole ring .
| Reaction Type | Target Site | Product Example |
|---|---|---|
| Nucleophilic Substitution | Chloromethyl | 5-(Aminomethyl)-1-(2-fluoroethyl)-1H-pyrazole |
| Oxidation | Fluorinated Chain | Carboxylic Acid Derivatives |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a versatile intermediate for:
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Antiviral Agents: Fluorinated pyrazoles are key in HIV protease inhibitors.
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Agrochemicals: Chloromethyl groups contribute to herbicide and pesticide development .
Materials Science
Fluorinated pyrazoles improve the thermal stability and dielectric properties of polymers, making them valuable in electronic materials.
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